
S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine: is a chemical compound with the molecular formula C₅H₇BrF₃NO₂S. It is a group of stereoisomers and is known for its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine typically involves the reaction of L-cysteine with 2-bromo-1,1,2-trifluoroethanol under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted cysteine derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: In chemistry, S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It can be used to modify proteins or peptides, providing insights into protein function and structure.
Medicine: In the medical field, this compound is explored for its potential therapeutic applications. It may serve as a precursor for drug development or as a tool for studying disease mechanisms.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and chemical manufacturing.
作用機序
The mechanism of action of S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can modulate the activity of enzymes or proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of protein function.
類似化合物との比較
- S-(2-Chloro-1,1,2-trifluoroethyl)-L-cysteine
- S-(2-Iodo-1,1,2-trifluoroethyl)-L-cysteine
- S-(2-Bromo-1,1,2-difluoroethyl)-L-cysteine
Comparison: Compared to its analogs, S-(2-Bromo-1,1,2-trifluoroethyl)-L-cysteine is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties. The trifluoroethyl group enhances its stability and lipophilicity, making it more suitable for certain applications. The differences in halogen atoms (chlorine, iodine, bromine) can significantly affect the compound’s reactivity and interaction with biological targets.
特性
CAS番号 |
153342-07-5 |
|---|---|
分子式 |
C5H7BrF3NO2S |
分子量 |
282.08 g/mol |
IUPAC名 |
(2R)-2-amino-3-(2-bromo-1,1,2-trifluoroethyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C5H7BrF3NO2S/c6-4(7)5(8,9)13-1-2(10)3(11)12/h2,4H,1,10H2,(H,11,12)/t2-,4?/m0/s1 |
InChIキー |
RRRCLNJWFFTDQS-PTLFGRINSA-N |
異性体SMILES |
C([C@@H](C(=O)O)N)SC(C(F)Br)(F)F |
正規SMILES |
C(C(C(=O)O)N)SC(C(F)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)


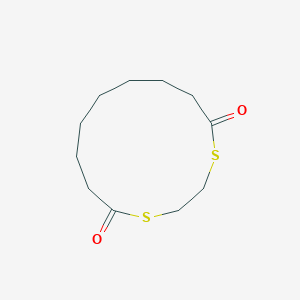
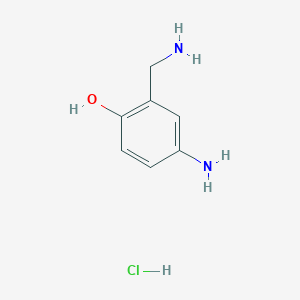
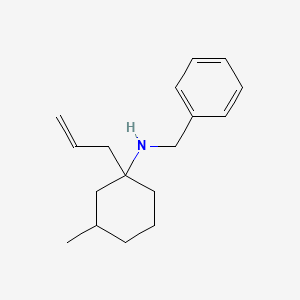
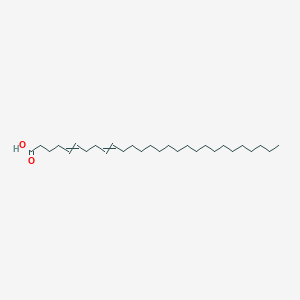
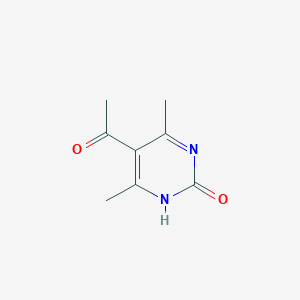
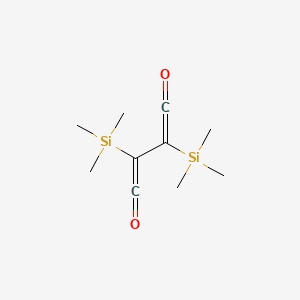
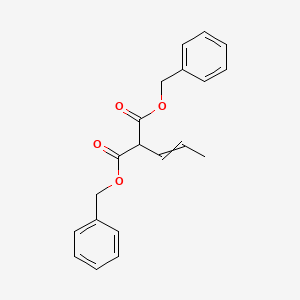
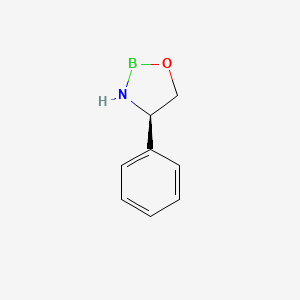
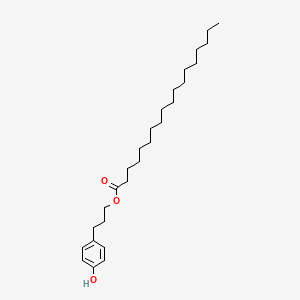
![N-tert-Butyl-N'-[4-iodo-2,6-di(propan-2-yl)phenyl]thiourea](/img/structure/B14276376.png)
